molecular formula C24H40O6 B3031873 3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid CAS No. 80875-93-0

3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid

Cat. No.: B3031873
CAS No.: 80875-93-0
M. Wt: 424.6 g/mol
InChI Key: COCMFMBNEAMQMA-VGKGADPCSA-N
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Description

3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid is a bile acid, which is a type of steroid acid found predominantly in the bile of mammals. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is known for its complex structure and significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation reactions at specific positions on the steroid backbone. These reactions are often catalyzed by enzymes or chemical reagents under controlled conditions to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as bile, followed by chemical modifications to achieve the desired hydroxylation pattern. The process requires precise control of reaction conditions to maintain the integrity of the compound and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for potential therapeutic applications, including the treatment of liver diseases and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The mechanism of action of 3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets, such as bile acid receptors. These interactions can modulate various signaling pathways, influencing processes like lipid metabolism, inflammation, and cell proliferation. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: Another bile acid with a similar structure but different hydroxylation pattern.

    Chenodeoxycholic Acid: Lacks the 12alpha-hydroxyl group present in 3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid.

    Deoxycholic Acid: Similar structure but with fewer hydroxyl groups

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4R)-4-[(3R,5R,6S,7S,8R,9S,10R,12S,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMFMBNEAMQMA-VGKGADPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261162
Record name 3α,6β,7α,12α-Tetrahydroxy-5β-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3a,6b,7a,12a-Tetrahydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80875-93-0
Record name 3α,6β,7α,12α-Tetrahydroxy-5β-cholanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80875-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3α,6β,7α,12α-Tetrahydroxy-5β-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,6b,7a,12a-Tetrahydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 - 167 °C
Record name 3a,6b,7a,12a-Tetrahydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,6beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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